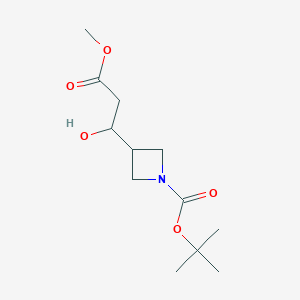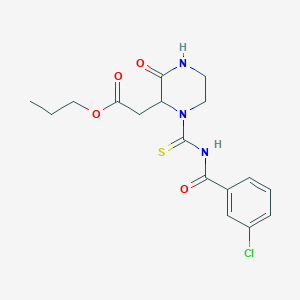
2-(1-((3-氯苯甲酰)氨基甲酰基硫代)-3-氧代哌嗪-2-基)乙酸丙酯
货号:
B3004367
CAS 编号:
1009494-19-2
分子量:
397.87
InChI 键:
QVLOZDYGONUBQH-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
环化反应
- 涉及类似化合物(如甲基邻氨基苯甲酸酯、2-氨基苯基酮和2-(3-氧代哌嗪-2-基)乙酸甲酯)的环化反应已用于生产各种衍生物,如2-氨基-3,4-二氢喹唑啉-4-酮和6-氨基-1,3,4,8,9,9a-六氢-2H-吡嗪并[1,2-c]嘧啶-1,8-二酮 (Shikhaliev 等人,2008)。
血小板聚集抑制
- 2-氧代哌嗪的衍生物(如2-[(3S)-4-[2-[(4-胍基苯甲酰)氨基]乙酰]-3-[3-[(4-胍基苯甲酰)氨基]丙基]-2-氧代哌嗪基]乙酸)对血小板聚集表现出有效的抑制作用,表明在血栓性疾病治疗中的潜在应用 (Kitamura 等人,2001)。
新型并环2-氧代哌嗪
- 已研究与N-芳基马来酰亚胺的相互作用,导致形成新型1, 6-二氧代-8-((芳基氨基)羰基)-1, 3, 4, 6, 7, 8-六氢-2H-吡啶并(1, 2-a)吡嗪-9-羧酸甲酯,表明具有创建独特杂环体系的潜力 (Svetlana 等人,2015)。
抗菌和抗真菌活性
- 已进行含有哌嗪部分的新吡啶衍生物的合成和微生物研究,证明了潜在的抗菌和抗真菌活性 (Patel & Agravat,2007)。
二肽模拟物和模板
- 结构多样的5-氧代哌嗪-2-羧酸盐已被合成作为二肽模拟物和模板,显示出广泛的取代基和在肽化学中的潜在应用 (Limbach 等人,2009)。
属性
IUPAC Name |
propyl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-8-25-14(22)10-13-16(24)19-6-7-21(13)17(26)20-15(23)11-4-3-5-12(18)9-11/h3-5,9,13H,2,6-8,10H2,1H3,(H,19,24)(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLOZDYGONUBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
N-(2,5-dimethylphenyl)-2-({3-[4-(2,3-dimethylphenyl)pip...
Cat. No.: B3004286
CAS No.: 1031965-70-4
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methy...
Cat. No.: B3004288
CAS No.: 866051-56-1
1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-...
Cat. No.: B3004289
CAS No.: 461672-03-7
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-...
Cat. No.: B3004291
CAS No.: 2380188-49-6
![N-(2,5-dimethylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B3004286.png)
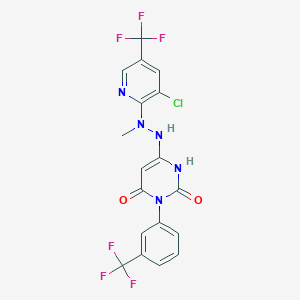
![1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B3004289.png)
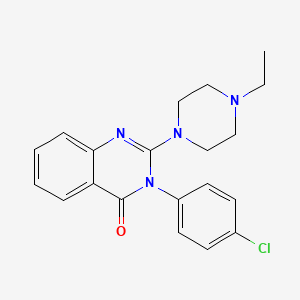
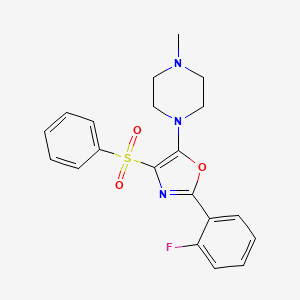
![2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate](/img/structure/B3004295.png)

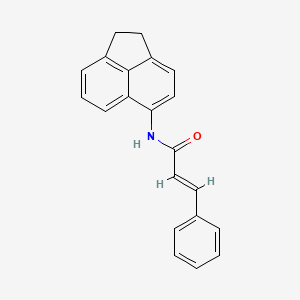
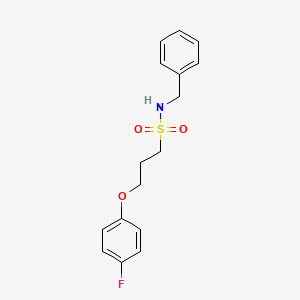
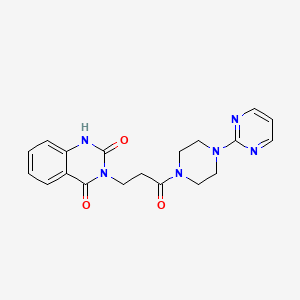
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)
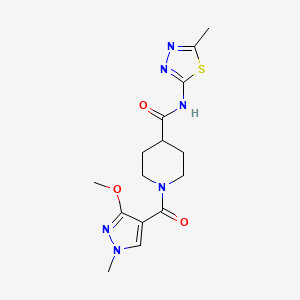
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)
